molecular formula C9H7NO3S B13706243 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide

Cat. No.: B13706243
M. Wt: 209.22 g/mol
InChI Key: KXUVCUGIDICCNO-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific functional groups and the unique biological activities they confer. For example, the methoxycarbonyl group can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent .

Biological Activity

2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound belonging to the thienopyridine family, characterized by its unique thieno[2,3-b]pyridine core and functional groups that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO3SC_9H_7NO_3S with a molecular weight of approximately 209.22 g/mol. The compound features a methoxycarbonyl group at the 2-position and an oxide group at the 7-position, which contribute to its reactivity and solubility in biological systems .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a synthesized derivative exhibited significant cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The compound induced apoptosis in these cells, with IC50 values of approximately 2.082 µM for MDA-MB-231 and 2.053 µM for MCF-7 after 48 hours of treatment .

Table 1: Cytotoxicity Data for Thieno[2,3-b]pyridine Derivatives

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2312.08248
MCF-72.05348

The mechanism of action appears to involve metabolic alterations affecting glycolysis and apoptosis pathways, suggesting that modifications in the structure can significantly impact biological efficacy .

Antimicrobial Activity

In addition to anticancer properties, derivatives of thieno[2,3-b]pyridine have shown promising antimicrobial activity. A study reported that certain derivatives displayed effective antibacterial properties against Gram-negative bacteria with minimum inhibitory concentrations (MIC) around 50 µg/ml .

Case Studies

  • Breast Cancer Cell Line Study : In a controlled experiment involving treatment with a thieno[2,3-b]pyridine derivative, researchers observed a reduction in cancer stem cell populations and alterations in glycosphingolipid expression profiles after treatment. This study highlighted the compound's capacity to affect not only cell viability but also stemness characteristics within tumor microenvironments .
  • Antimicrobial Efficacy Study : Another investigation focused on the synthesis and testing of various thieno[2,3-b]pyridine derivatives against bacterial strains. The results indicated that specific structural modifications could enhance antibacterial potency, suggesting avenues for further drug development targeting resistant bacterial strains .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(11)7-5-6-3-2-4-10(12)8(6)14-7/h2-5H,1H3

InChI Key

KXUVCUGIDICCNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)[N+](=CC=C2)[O-]

Origin of Product

United States

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